molecular formula C16H24N2O2 B13950775 Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate

Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate

Cat. No.: B13950775
M. Wt: 276.37 g/mol
InChI Key: RBSRHESZQVDMPX-UHFFFAOYSA-N
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Description

Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 3-[2-(propan-2-ylamino)ethyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-13(2)17-9-8-15-10-18(11-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3

InChI Key

RBSRHESZQVDMPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1CN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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